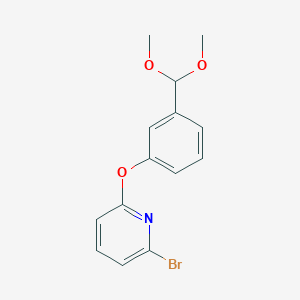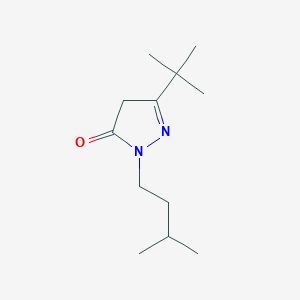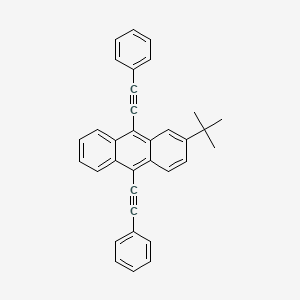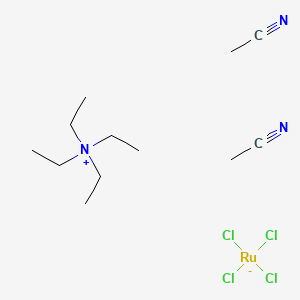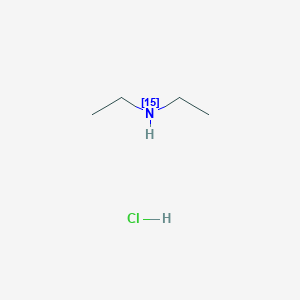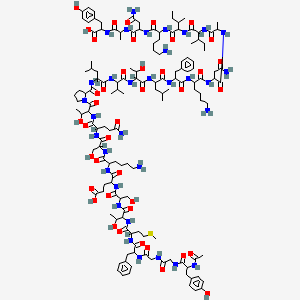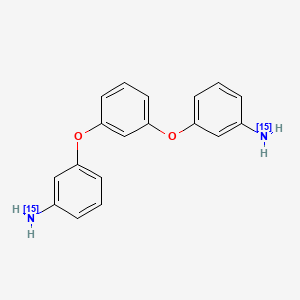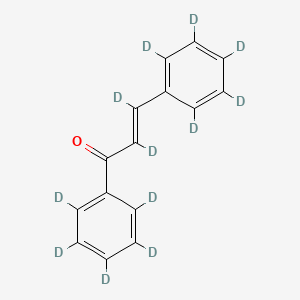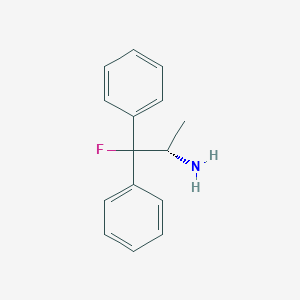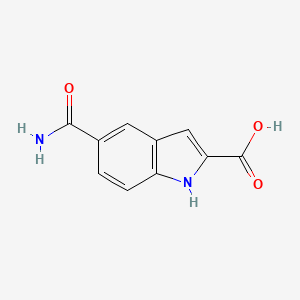
5-carbamoyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
5-Carbamoyl-1H-indole-2-carboxylic acid , also known by synonyms such as 2-Carboxyindole and 2-Indolylformic acid , is a heterocyclic compound with the empirical formula C9H7NO2 . It is a derivative of indole, characterized by a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom. The compound exhibits interesting biological properties and has been studied for its potential applications .
Synthesis Analysis
The synthesis of this compound involves various methods. One common approach is the reaction of indole-2-carboxylic acid with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides . The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored modifications to improve the yield and selectivity of this synthetic route .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring system fused with a carboxylic acid group and a carbamoyl substituent. The nitrogen atom in the carbamoyl group is sp^2 hybridized, contributing to the overall planarity of the molecule. The presence of the carboxylic acid moiety allows for potential hydrogen bonding interactions with other molecules .
Aplicaciones Científicas De Investigación
Applications in Antibacterial and Antifungal Treatments
Research has indicated that derivatives of indole-2-carboxylic acid, such as those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, demonstrate significant antibacterial and moderate antifungal activities. These compounds were tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and others, showing promising results as potential leads for developing new antimicrobial agents (Raju et al., 2015).
Applications in Molecular Synthesis
Indole derivatives, such as indole-5-carboxylic acid, have been used to synthesize complex molecules. For instance, they have been involved in reactions with thiols, leading to the formation of compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions also yielded other products, demonstrating the versatility of indole derivatives in synthesizing biologically active molecules (Mutulis et al., 2008).
Applications in Anti-inflammatory and Analgesic Treatments
Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds synthesized from indole-2-carboxylic acid exhibited good anti-inflammatory and analgesic properties, suggesting their potential use in developing new medications for treating pain and inflammation (Sondhi et al., 2007).
Applications in Electronic Devices
Derivatives of indole-2-carboxylic acid have been used in the construction of Schottky diodes. Indole, indole-5-carboxylic acid, and other related compounds have been polymerized and used for creating Schottky barriers with various metals, contributing to the development of electronic devices with improved performance (Abthagir & Saraswathi, 2004).
Propiedades
IUPAC Name |
5-carbamoyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(13)5-1-2-7-6(3-5)4-8(12-7)10(14)15/h1-4,12H,(H2,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCDXNVYKCMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611930 | |
| Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796870-67-2 | |
| Record name | 5-Carbamoyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1627822.png)

